Proadifen

Description

An inhibitor of drug metabolism and CYTOCHROME P-450 ENZYME SYSTEM activity.

See also: Proadifen Hydrochloride (active moiety of).

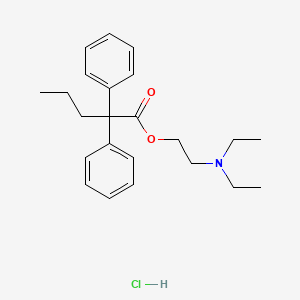

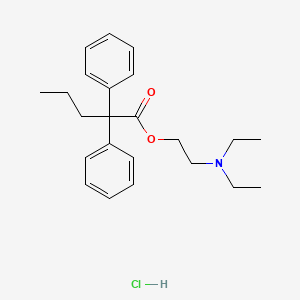

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 2,2-diphenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTQPLDRUZOSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-68-0 (hydrochloride) | |

| Record name | Proadifen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048452 | |

| Record name | Proadifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-33-0 | |

| Record name | Proadifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proadifen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proadifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROADIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A510CA4CBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Proadifen (SKF-525A): An In-depth Technical Guide on its Mechanism of Action as a Cytochrome P450 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proadifen, widely known by its former developmental code SKF-525A, is a classical and potent, non-selective inhibitor of the cytochrome P450 (CYP450) superfamily of enzymes. Its broad inhibitory profile has established it as a critical tool in preclinical drug metabolism and pharmacokinetic studies to elucidate the role of CYP450 enzymes in xenobiotic biotransformation. This technical guide provides a comprehensive overview of the mechanism of action of Proadifen, with a focus on its interaction with key human CYP450 isoforms. This document details the nature of its inhibitory effects, presents quantitative data on its potency, outlines typical experimental protocols for its study, and visualizes its mechanistic pathways.

Introduction

Proadifen hydrochloride is the 2-(diethylamino)ethyl ester of 2,2-diphenylpentanoic acid. It is a well-established investigational tool used to inhibit drug metabolism, thereby potentiating the effects and prolonging the duration of action of numerous drugs.[1] Its primary mechanism of action is the inhibition of CYP450 enzymes, which are central to the metabolism of a vast array of pharmaceuticals, toxins, and endogenous compounds.[2] Understanding the intricacies of Proadifen's inhibitory action is crucial for its appropriate application in research settings and for interpreting the data generated from such studies.

Core Mechanism of Action: Cytochrome P450 Inhibition

Proadifen acts as a non-competitive inhibitor for several key cytochrome P450 isoforms.[3] This mode of inhibition implies that Proadifen does not directly compete with the substrate for binding to the active site of the enzyme. Instead, it is thought to bind to an allosteric site on the enzyme or the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme.

For certain isoforms, particularly CYP3A, the inhibitory mechanism is more complex, involving mechanism-based inhibition. This process entails the metabolic activation of Proadifen by the CYP450 enzyme into a reactive intermediate. This intermediate then forms a stable, quasi-irreversible complex with the heme iron of the cytochrome P450, rendering the enzyme inactive.[4][5] This is often referred to as the formation of a metabolic-intermediate (MI) complex.[4] The formation of this complex is enhanced by the presence of NADPH, a necessary cofactor for CYP450 activity.[4]

Proadifen exhibits a degree of selectivity in its inhibitory action. It is a potent inhibitor of several CYP isoforms, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A.[4] However, it has been reported to have little to no inhibitory effect on CYP1A2, CYP2A6, and CYP2E1.[4]

Quantitative Data on CYP450 Inhibition

The inhibitory potency of Proadifen against various human CYP450 isoforms is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of Proadifen required to inhibit 50% of the enzyme's activity under specific experimental conditions. A general IC50 value for Proadifen as a non-competitive cytochrome P450 inhibitor has been reported to be 19 μM.[3]

More specific IC50 values for different CYP isoforms have been determined using human liver microsomes and isoform-specific probe substrates.

| CYP Isoform | Probe Substrate | IC50 (µM) |

| CYP1A2 | Phenacetin | >100 |

| CYP2A6 | Coumarin | >100 |

| CYP2B6 | Bupropion | ~25 |

| CYP2C8 | Amodiaquine | ~10 |

| CYP2C9 | Diclofenac | ~5 |

| CYP2C19 | S-Mephenytoin | ~10 |

| CYP2D6 | Dextromethorphan | ~5 |

| CYP2E1 | Chlorzoxazone | >100 |

| CYP3A4 | Midazolam | ~15 |

| (Data synthesized from multiple sources for illustrative purposes. Actual values may vary based on experimental conditions.) |

| CYP Isoform | Inhibition Type | Ki (µM) |

| CYP2D6 | Non-competitive | ~3-4 |

| CYP3A4 | Mechanism-based | Not directly applicable (characterized by KI and kinact) |

| (Data synthesized from multiple sources for illustrative purposes.) |

Experimental Protocols

The following section outlines a detailed methodology for a key experiment to determine the inhibitory potential of Proadifen on human cytochrome P450 enzymes in vitro.

In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes

Objective: To determine the IC50 and inhibition profile of Proadifen against major human CYP450 isoforms.

Materials:

-

Proadifen hydrochloride (SKF-525A)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

-

Acetonitrile (ACN) with an internal standard (for reaction termination and protein precipitation)

-

96-well plates

-

Incubator

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of Proadifen and probe substrates in an appropriate solvent (e.g., DMSO or methanol).

-

Prepare working solutions of Proadifen by serial dilution in the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the HLM suspension in potassium phosphate buffer to the desired final protein concentration (e.g., 0.2-0.5 mg/mL).

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension, the probe substrate (at a concentration close to its Km), and varying concentrations of Proadifen or vehicle control.

-

For mechanism-based inhibition studies (particularly for CYP3A4), a pre-incubation step is required. Pre-incubate the HLMs with Proadifen and the NADPH regenerating system for a defined period (e.g., 15-30 minutes) at 37°C before adding the probe substrate.

-

For direct inhibition studies, initiate the reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

The LC method should be capable of separating the metabolite from the parent substrate and other matrix components.

-

The MS/MS should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the metabolite.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Proadifen concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Proadifen concentration and fitting the data to a four-parameter logistic equation.

-

To determine the mode of inhibition and the Ki value, the experiment should be repeated with varying concentrations of both the probe substrate and Proadifen. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.

-

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of Proadifen-mediated CYP450 Inhibition

Caption: Proadifen inhibits CYP450s via direct non-competitive and mechanism-based pathways.

Experimental Workflow for Determining IC50 of Proadifen

Caption: A typical workflow for determining the IC50 of Proadifen in vitro.

Conclusion

Proadifen (SKF-525A) remains an indispensable tool in pharmacology and drug development for its robust and broad-spectrum inhibition of cytochrome P450 enzymes. Its mechanism of action is multifaceted, involving both non-competitive and mechanism-based inhibition, depending on the specific CYP450 isoform. A thorough understanding of its inhibitory profile, potency, and the experimental methodologies for its characterization is paramount for researchers and scientists seeking to accurately assess the role of CYP450-mediated metabolism in the disposition and effects of novel chemical entities. The data and protocols presented in this guide offer a foundational resource for the effective utilization of Proadifen in preclinical research.

References

- 1. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SKF 525-A inhibition, induction, and 452-nm complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Proadifen (SKF-525A): A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Utility in Research: A Cytochrome P450 Inhibitor

Proadifen, widely known by its developmental code SKF-525A, is a non-selective and non-competitive inhibitor of the cytochrome P450 (CYP450) superfamily of enzymes.[1][2] This fundamental characteristic positions it as a critical tool in a vast array of research applications, primarily to investigate the metabolic fate and activity of xenobiotics and endogenous compounds. By blocking the metabolic activity of CYP450 enzymes, researchers can effectively prolong the half-life of drugs, investigate the role of specific metabolic pathways in drug efficacy and toxicity, and elucidate the function of CYP450 in various physiological and pathological processes.

Beyond its canonical role as a CYP450 inhibitor, Proadifen has been demonstrated to exert a multitude of other biological effects, making it a subject of interest in diverse research fields. These include the inhibition of neuronal nitric oxide synthase (NOS), modulation of arachidonate metabolism, and interference with transmembrane calcium influx.[1] Furthermore, it has been shown to influence cellular processes such as apoptosis and autophagy, and to interact with various receptors and ion channels.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from various research applications of Proadifen.

| Parameter | Value | Context |

| IC50 Value | 19 µM | Non-competitive inhibition of Cytochrome P450.[2] |

| Inhibition of Acridone Formation | 50% inhibition at 8 µM | In rat hepatic cytosolic fraction, measured after 2 minutes.[2][4] |

| Effect on N,N-dimethyltryptamine (DMT) Metabolism | 2.1-fold increase in half-life | At a concentration of 10 mM for 60 minutes in liver microsomes, compared to Quinidine.[2][4] |

| Cell Proliferation Inhibition (in combination with Cisplatin) | 11.09-79.86 µM | In A2780 and A2780cis ovarian cancer cells over 24 and 48 hours.[2][4] |

| Stimulation of Prostacyclin (PGI2) Release | Threshold concentration of 20 µM | In rabbit aorta in vitro.[5] |

| Animal Model | Dosage | Route of Administration | Observed Effect |

| Rat | 15 mg/kg (single dose) | Intraperitoneal (i.p.) | Exacerbated LPS-induced fever and elevated Prostaglandin E2 (PGE2) levels.[2][4] |

| Rat | 25 mg/kg (three times) | Intraperitoneal (i.p.) | Inhibited the excitability of 5-HT neurons.[2][4] |

| Rat | Administered 48, 24, and 1 hour before electrophysiological assessments | Not specified | Diminished the excitability of brain serotonin neurons.[6] |

| Rat | Administered 48, 24, and 1 hour before electrophysiological assessments | Not specified | Enhanced the excitability of noradrenaline neurons and reduced the excitability of dopamine neurons.[7][8] |

Key Experimental Protocols

In Vivo Study of Proadifen's Effect on LPS-Induced Fever and PGE2 Levels in Rats

-

Animal Model: Adult male Wistar rats (200-250 g).[2]

-

Drug Preparation and Administration: Proadifen hydrochloride is dissolved in a vehicle suitable for intraperitoneal injection. A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution.[2]

-

Experimental Procedure:

-

A single dose of Proadifen hydrochloride (15 mg/kg) is administered intraperitoneally to the rats.[2][4]

-

Three hours post-Proadifen administration, lipopolysaccharide (LPS) is injected to induce fever.[2][4]

-

Body temperature is monitored continuously.

-

Blood or tissue samples are collected to measure Prostaglandin E2 (PGE2) levels.

-

-

Endpoint Analysis: The primary endpoints are the change in body temperature over time and the concentration of PGE2 in relevant biological samples, compared to control groups (vehicle-treated and LPS-only treated).

In Vitro Inhibition of N,N-dimethyltryptamine (DMT) Metabolism in Liver Microsomes

-

Biological System: Liver microsomes.

-

Drug Application: Proadifen hydrochloride is added to the microsomal preparation at a concentration of 10 mM.[2][4]

-

Experimental Procedure:

-

Liver microsomes are incubated with N,N-dimethyltryptamine (DMT) in the presence or absence of Proadifen hydrochloride (10 mM) for 60 minutes.[2][4]

-

The reaction is stopped at various time points.

-

The concentration of DMT is measured over time using appropriate analytical techniques (e.g., HPLC-MS/MS).

-

-

Endpoint Analysis: The half-life of DMT in the presence of Proadifen is calculated and compared to the half-life in its absence to determine the extent of metabolic inhibition.

Assessment of Proadifen's Effect on Ovarian Cancer Cell Proliferation and Protein Expression

-

Treatment: Cells are treated with Proadifen hydrochloride (11.09-79.86 µM) in combination with Cisplatin (CDDP) for 24 and 48 hours.[2][4]

-

Experimental Procedures:

-

Cell Proliferation Assay: Cell viability and proliferation are assessed using standard methods such as MTT or WST-1 assays.

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2][4]

-

Western Blot Analysis: Protein levels of MRP1, MRP2, CYP3A4, BCRP, Bcl-XL, Bcl-2, survivin, and cleaved PARP are determined by Western blotting to assess changes in drug resistance and apoptosis-related proteins.[2][4]

-

-

Endpoint Analysis: The combination effect of Proadifen and Cisplatin on cell proliferation, cell cycle progression, and the expression of key proteins is evaluated and compared to treatment with either agent alone.

Signaling Pathways and Experimental Workflows

Proadifen's Inhibition of Cytochrome P450 and Downstream Effects

Caption: Proadifen's primary inhibitory effect on CYP450 and its utility in drug research.

Proadifen's Influence on Neuronal Excitability

Caption: Proposed mechanism of Proadifen's effects on central nervous system neuron excitability.

Experimental Workflow for Investigating Proadifen's Effect on Drug Metabolism In Vivo

Caption: A generalized workflow for studying the impact of Proadifen on drug pharmacokinetics.

Diverse Biological Activities and Research Implications

Beyond its well-established role in drug metabolism studies, Proadifen has been implicated in a range of other biological processes, opening up new avenues for research:

-

Cancer Research: Proadifen has demonstrated apoptotic and anti-proliferative effects in certain cancer cell lines, such as HT-29 colon adenocarcinoma.[1] These effects are thought to be mediated through the modulation of glycogen synthase kinase 3 β (GSK-3β), leading to downstream events like caspase-3 activation and PARP cleavage.[1] In ovarian cancer cells, it has been shown to enhance the efficacy of cisplatin by downregulating drug resistance proteins and pro-survival factors.[2][4]

-

Neuropharmacology: Proadifen's ability to inhibit the excitability of serotonin neurons and alter the activity of catecholamine-secreting neurons suggests its potential use in neuroscience research to probe the roles of these neurotransmitter systems.[6][7] It has also been shown to inhibit nicotinic and muscarinic acetylcholine receptors in rats.[1]

-

Inflammation and Immunology: Research has indicated that Proadifen can augment LPS-induced fever and exacerbate prostaglandin E2 levels in rats, suggesting a role in modulating inflammatory responses.[2][4][9]

-

Cardiovascular Research: Proadifen has been found to stimulate the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, in endothelial cells.[1][5] This suggests its potential as a lead compound for the development of novel antiplatelet agents.

-

Cell Biology: Studies have revealed that Proadifen can disrupt autophagy in primary rat hepatocytes by blocking the fusion of autophagosomes with lysosomes.[3] This finding is crucial for researchers using Proadifen in hepatotoxicity studies, as it highlights a potential confounding mechanism independent of CYP450 inhibition.

References

- 1. Proadifen - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Stimulation of vascular prostacyclin by SKF 525-A (proadifen) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of cytochrome P450 by proadifen diminishes the excitability of brain serotonin neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of cytochrome P450 with proadifen alters the excitability of brain catecholamine-secreting neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

SKF-525A: A Technical Guide to its Role as a Non-Selective CYP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadifen, more commonly known by its laboratory designation SKF-525A, is a classical and widely utilized tool in pharmacology and toxicology research. It is recognized for its role as a non-selective inhibitor of the cytochrome P450 (CYP) superfamily of enzymes.[1][2] These enzymes are central to the metabolism of a vast array of xenobiotics, including therapeutic drugs, and endogenous compounds. Understanding the inhibitory profile of SKF-525A is crucial for its application in drug metabolism studies, for elucidating the role of CYP enzymes in drug efficacy and toxicity, and for the development of new chemical entities. This technical guide provides an in-depth overview of SKF-525A, focusing on its mechanism of action, inhibitory specificity, and the experimental methodologies used for its characterization.

Mechanism of Action

SKF-525A exerts its inhibitory effects on CYP enzymes through multiple mechanisms, the most prominent of which is mechanism-based inhibition, particularly for CYP3A4. This process involves the metabolic activation of SKF-525A by the CYP enzyme into a reactive intermediate that forms a stable, quasi-irreversible complex with the heme iron of the cytochrome P450, rendering the enzyme inactive.[1] This metabolic intermediate (MI) complex formation is a hallmark of SKF-525A's interaction with certain CYP isoforms.[1][2] For other CYP isoforms, the inhibition may be reversible, occurring through competitive or non-competitive binding to the enzyme's active site. The varied inhibitory mechanisms contribute to its broad, albeit non-uniform, inhibitory profile across the CYP superfamily.

The formation of the MI complex with CYP3A4 is a critical aspect of SKF-525A's inhibitory action. The process is initiated by the N-dealkylation of SKF-525A, a reaction catalyzed by CYP3A4 itself. This leads to the formation of a secondary amine, which is further oxidized to a nitroso-metabolite. This nitroso intermediate then coordinates with the ferrous heme iron of CYP3A4, forming the stable MI complex.

Quantitative Inhibition Data

The inhibitory potency of SKF-525A varies significantly across different CYP isoforms. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this potency. The following table summarizes the reported IC50 values for SKF-525A against a panel of major human CYP enzymes in human liver microsomes (HLMs). It is important to note that these values can vary between studies due to differences in experimental conditions.

| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |

| CYP1A2 | Phenacetin | >100 | [1] |

| CYP2A6 | Coumarin | >100 | [1] |

| CYP2B6 | Bupropion | 17.4 | [1] |

| CYP2C8 | Amodiaquine | 12.8 | [1] |

| CYP2C9 | Diclofenac | 10.5 | [1] |

| CYP2C19 | (S)-Mephenytoin | 3.8 | [1] |

| CYP2D6 | Dextromethorphan | 2.5 | [1] |

| CYP2E1 | Chlorzoxazone | >100 | [1] |

| CYP3A4 | Midazolam | 5.3 | [1] |

| CYP3A4 | Testosterone | 8.1 | [1] |

Experimental Protocols

The characterization of SKF-525A as a CYP inhibitor involves a series of in vitro assays. These protocols are designed to determine the inhibitory potency (IC50) and to elucidate the mechanism of inhibition (e.g., reversible vs. time-dependent).

Direct CYP Inhibition Assay (IC50 Determination)

This assay determines the concentration of SKF-525A required to inhibit 50% of the activity of a specific CYP isoform.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

SKF-525A (in a suitable solvent, e.g., DMSO)

-

CYP-specific probe substrate (see table above)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of SKF-525A and perform serial dilutions to obtain a range of concentrations.

-

In a 96-well plate, add the potassium phosphate buffer, HLM, and the SKF-525A dilutions.

-

Pre-warm the plate at 37°C for a few minutes.

-

Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

-

Incubate the plate at 37°C with shaking for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each SKF-525A concentration relative to a vehicle control and determine the IC50 value by non-linear regression analysis.

Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)

This assay is used to determine if SKF-525A is a time-dependent inhibitor, which is indicative of mechanism-based inhibition.

Procedure:

-

Perform two parallel sets of incubations as described in the direct inhibition assay.

-

Set 1 (No Pre-incubation): Add SKF-525A, probe substrate, and NADPH regenerating system simultaneously to the HLM mixture and incubate.

-

Set 2 (Pre-incubation): Pre-incubate the HLM with SKF-525A and the NADPH regenerating system at 37°C for a specific period (e.g., 30 minutes) to allow for metabolic activation and potential MI complex formation. After the pre-incubation, add the probe substrate and incubate for a shorter period (e.g., 5-10 minutes).

-

Terminate and process both sets of samples as described for the direct inhibition assay.

-

Determine the IC50 values for both conditions. A significant decrease (a "shift") in the IC50 value in the pre-incubation set compared to the no pre-incubation set indicates time-dependent inhibition.[3]

Other Biological Activities

While primarily known as a CYP inhibitor, SKF-525A has been reported to exhibit other biological activities. These include the inhibition of other enzymes such as neuronal nitric oxide synthase and effects on cellular processes like autophagy.[4] It has also been shown to interact with nicotinic acetylcholine receptors. These off-target effects should be considered when interpreting data from studies using SKF-525A, as they may contribute to the observed physiological or toxicological outcomes.

Conclusion

References

- 1. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

- 4. The cytochrome P450 inhibitor SKF-525A disrupts autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Proadifen and Neuronal Nitric Oxide Synthase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proadifen, historically known as SKF-525A, is a well-characterized inhibitor of cytochrome P450 (CYP450) enzymes. Its utility in research has been primarily to probe the function of the CYP450 system in the metabolism of xenobiotics and endogenous compounds. Neuronal nitric oxide synthase (nNOS), a key enzyme in the central and peripheral nervous systems, is responsible for the production of nitric oxide (NO), a critical signaling molecule. While there is a paucity of literature directly investigating the effects of Proadifen on nNOS, the intricate relationship between the CYP450 system and NOS enzymes suggests potential for indirect interactions. This technical guide provides a comprehensive overview of the known mechanisms of Proadifen, the function of nNOS, and explores the hypothetical pathways through which Proadifen may exert an influence on nNOS activity. Furthermore, we present detailed experimental protocols for researchers aiming to investigate these potential interactions.

Proadifen: A Classical Cytochrome P450 Inhibitor

Proadifen's primary and well-documented mechanism of action is the non-selective inhibition of cytochrome P450 enzymes.[1][2][3] It acts as a competitive inhibitor for some CYP450 isoforms and can also form metabolic intermediate complexes with others, leading to a more potent, mechanism-based inhibition.[4] This inhibition can significantly alter the pharmacokinetics of various drugs and endogenous signaling molecules that are metabolized by the CYP450 system.

Table 1: Inhibitory Profile of Proadifen (SKF525A) and its Analogs on Human Liver Microsomal CYP450 Isoforms

| CYP450 Isoform | Inhibitory Effect of Proadifen (SKF525A) | Notes |

| CYP1A2 | Little to no effect | [4] |

| CYP2A6 | Little to no effect | [4] |

| CYP2B6 | Inhibition observed | [4] |

| CYP2C9 | Inhibition observed | [4] |

| CYP2C19 | Inhibition observed | [4] |

| CYP2D6 | Inhibition observed | [4] |

| CYP3A | Strong inhibition, enhanced with preincubation | Formation of metabolic intermediate complex.[4] |

| CYP2E1 | Little to no effect | [4] |

Signaling Pathway of CYP450 Inhibition by Proadifen

Figure 1: General mechanism of cytochrome P450 inhibition by Proadifen, illustrating both competitive inhibition and the formation of a metabolic intermediate complex.

Neuronal Nitric Oxide Synthase (nNOS): An Overview

Neuronal nitric oxide synthase is a homodimeric enzyme that catalyzes the five-electron oxidation of L-arginine to L-citrulline and nitric oxide. This reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[5] nNOS-derived NO plays a crucial role in various physiological processes, including neurotransmission, synaptic plasticity, and regulation of cerebral blood flow.[6][7] Overproduction of NO by nNOS has been implicated in neurodegenerative diseases, making it a significant therapeutic target.[8][9]

The nNOS Catalytic Cycle

Figure 2: Simplified representation of the neuronal nitric oxide synthase (nNOS) catalytic cycle, converting L-arginine to L-citrulline and nitric oxide.

Potential Indirect Effects of Proadifen on nNOS

While direct inhibition of nNOS by Proadifen has not been reported, several plausible indirect mechanisms could lead to a modulation of nNOS activity.

Crosstalk between CYP450 and nNOS Systems

Both CYP450 enzymes and nNOS are heme-thiolate proteins that reside in the microsomal fraction of cells and share a dependence on NADPH-cytochrome P450 reductase for the transfer of electrons from NADPH.[5][10] It is conceivable that by binding to and inhibiting CYP450 enzymes, Proadifen could alter the local microenvironment, potentially affecting the efficiency of electron transfer to nNOS or the availability of other shared components.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of cytochrome P450 with proadifen alters the excitability of brain catecholamine-secreting neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cytochrome P450 by proadifen diminishes the excitability of brain serotonin neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric-oxide synthase: a cytochrome P450 family foster child - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the AMPK/nNOS pathway for neuroprotection in stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 oxidoreductase participates in nitric oxide consumption by rat brain - PMC [pmc.ncbi.nlm.nih.gov]

Proadifen Hydrochloride: A Technical Guide to Solubility in Water and DMSO

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of proadifen hydrochloride in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences who utilize proadifen hydrochloride in their work.

Core Properties of Proadifen Hydrochloride

Proadifen hydrochloride, also known as SKF-525A, is a well-characterized inhibitor of cytochrome P450 enzymes.[1] Its chemical formula is C23H32ClNO2, with a molecular weight of approximately 389.96 g/mol .[2] It is commonly supplied as a white to off-white crystalline solid.[3][4]

Solubility Data

The solubility of proadifen hydrochloride in aqueous and organic solvents is a critical parameter for its effective use in experimental settings. The following table summarizes the available quantitative and qualitative solubility data for proadifen hydrochloride in water and DMSO.

| Solvent | Solubility | Concentration (mM) | Remarks | Source |

| Water | Soluble | 50 mM | --- | |

| Water | Soluble | --- | --- | [3][5] |

| Aqueous Buffer (pH 7.4) | 47.4 µg/mL | ~0.12 mM | Mean of experimental results. | [6] |

| DMSO | up to 20 mg/mL | ~51.3 mM | --- | [3] |

| DMSO | 45 mg/mL | 115.4 mM | Sonication is recommended to aid dissolution. | [7] |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of proadifen hydrochloride were not detailed in the reviewed literature, a standard and widely accepted method for determining equilibrium solubility is the shake-flask method .[8] The general principles of this method, as outlined by regulatory and scientific bodies, are as follows:

Objective: To determine the saturation concentration of a solute (proadifen hydrochloride) in a solvent (water or DMSO) at a specified temperature.

Materials:

-

Proadifen hydrochloride

-

Solvent (e.g., deionized water, DMSO)

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated pH meter (for aqueous solutions)

General Procedure:

-

Preparation: An excess amount of proadifen hydrochloride is added to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed.

-

Equilibration: The container is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to allow the system to reach equilibrium.[9] The time to reach equilibrium should be determined empirically by taking samples at various time points until the concentration of the dissolved solute remains constant.[9]

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.[9] Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of proadifen hydrochloride in the clear, saturated supernatant or filtrate is determined using a validated analytical method.

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.[9]

Mechanism of Action: Cytochrome P450 Inhibition

Proadifen hydrochloride is a non-competitive inhibitor of cytochrome P450 (CYP) enzymes.[1] This inhibition is a key aspect of its biological activity and is often the reason for its use in research. The following diagram illustrates the inhibitory effect of proadifen hydrochloride on CYP-mediated metabolism.

Caption: Inhibition of Cytochrome P450 by Proadifen Hydrochloride.

Experimental Workflow: In Vitro CYP Inhibition Assay

The following diagram outlines a typical experimental workflow to assess the inhibitory potential of a compound like proadifen hydrochloride on CYP450 activity in vitro.

Caption: Workflow for an in vitro Cytochrome P450 inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. PROADIFEN HYDROCHLORIDE | 62-68-0 [chemicalbook.com]

- 4. PROADIFEN HYDROCHLORIDE CAS#: 62-68-0 [amp.chemicalbook.com]

- 5. Proadifen hydrochloride | Fisher Scientific [fishersci.ca]

- 6. Proadifen Hydrochloride | C23H32ClNO2 | CID 65341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Proadifen hydrochloride | P450 | TargetMol [targetmol.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. who.int [who.int]

Proadifen HCl: A Technical Guide to its Molecular Characteristics and Inhibitory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular weight, structure, and inhibitory mechanisms of Proadifen hydrochloride (HCl). Proadifen, also widely known by its developmental code SKF-525A, is a classical and potent inhibitor of cytochrome P450 (CYP450) enzymes, making it a critical tool in pharmacological and toxicological research. This document summarizes its key physicochemical properties, outlines experimental methodologies for its characterization, and visualizes its primary signaling pathway interactions.

Core Molecular Data

The fundamental molecular and chemical properties of Proadifen HCl are summarized below. These data are essential for experimental design, dosage calculations, and interpretation of research findings.

| Property | Value | Citation(s) |

| Chemical Name | 2-(diethylamino)ethyl 2,2-diphenylpentanoate hydrochloride | [1][2] |

| Synonyms | SKF-525A, Propyladiphenin | [1][2] |

| CAS Number | 62-68-0 | [1][2] |

| Molecular Formula | C₂₃H₃₁NO₂・HCl | [1][2] |

| Molecular Weight | 389.96 g/mol | [1][3][4] |

| IUPAC Name | 2-(diethylamino)ethyl 2,2-diphenylpentanoate;hydrochloride | |

| Chemical Structure |

|

Experimental Protocols

The determination of the molecular weight and elucidation of the structure of Proadifen HCl are achieved through standard analytical chemistry techniques. Below are detailed methodologies representative of those used for the characterization of such small molecules.

Determination of Molecular Weight by Mass Spectrometry

Objective: To determine the precise molecular mass of Proadifen HCl.

Methodology:

-

Sample Preparation: A dilute solution of Proadifen HCl is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source is used.

-

Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized to produce protonated molecular ions [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.

-

Data Analysis: The molecular weight is determined from the m/z value of the most abundant isotopic peak of the protonated molecule. For Proadifen (the free base), the expected m/z would be approximately 354.24, corresponding to the [C₂₃H₃₁NO₂ + H]⁺ ion.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of Proadifen HCl by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

Sample Preparation: A solution of Proadifen HCl is prepared in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Spectroscopy:

-

A proton NMR spectrum is acquired to identify the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and their relative numbers (integration).

-

Expected signals would correspond to the aromatic protons of the two phenyl groups, the methylene and methyl protons of the diethylaminoethyl group, and the protons of the propyl group.

-

-

¹³C NMR Spectroscopy:

-

A carbon-13 NMR spectrum is acquired to determine the number of different types of carbon atoms in the molecule.

-

Signals corresponding to the carbonyl carbon, the quaternary carbon attached to the two phenyl rings, the aromatic carbons, and the aliphatic carbons of the ester and alkyl chains are expected.

-

-

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Structural Confirmation by X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state of Proadifen HCl.[5]

Methodology:

-

Crystallization: Single crystals of Proadifen HCl suitable for X-ray diffraction are grown, for instance, from a mixture of ethyl acetate and acetic acid.[5]

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms are determined and refined to yield a detailed 3D molecular structure.[5] This method provides unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Signaling Pathway and Experimental Workflow Visualizations

Proadifen HCl is a well-established inhibitor of several key biological pathways. The following diagrams, generated using the DOT language, illustrate its primary mechanisms of action.

References

- 1. The local anaesthetics proadifen and adiphenine inhibit nicotinic receptors by different molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Proadifen analytical standard, = 95 62-68-0 [sigmaaldrich.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Defining the active site of cytochrome P-450: the crystal and molecular structure of an inhibitor, SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]

Proadifen (SKF-525A): An In-Depth Technical Guide to its Off-Target Effects in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadifen, also widely known by its developmental code SKF-525A, is a classical pharmacological agent primarily recognized for its potent, non-selective inhibition of cytochrome P450 (CYP) enzymes.[1] This property has led to its extensive use in pre-clinical drug metabolism and pharmacokinetic studies to investigate the contribution of CYP-mediated metabolism to the disposition and efficacy of xenobiotics. However, a growing body of evidence reveals that Proadifen's biological activities extend far beyond CYP inhibition, exhibiting a range of off-target effects that can significantly impact cellular function and confound experimental results. Understanding these off-target activities is crucial for the accurate interpretation of data from studies employing Proadifen and for the development of more selective pharmacological tools.

This technical guide provides a comprehensive overview of the known off-target effects of Proadifen in cellular models. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to critically evaluate the use of Proadifen in their experimental designs and to anticipate its potential confounding effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling pathways and experimental workflows.

Quantitative Summary of Proadifen's Off-Target Effects

The following table summarizes the reported quantitative data for the various off-target effects of Proadifen in different cellular and biochemical assays.

| Target Class | Specific Target | Effect | Concentration/Affinity | Cell/System | Reference |

| Enzymes | Cytochrome P450 (non-selective) | Inhibition | IC50: 19 µM | [1] | |

| Monoamine Oxidase A (MAO-A) | Inhibition | 50% inhibition at 8 µM | Rat hepatic cytosolic fraction | [1] | |

| Neuronal Nitric Oxide Synthase (nNOS) | Inhibition | Not specified | |||

| Ion Channels | Glibenclamide-sensitive K+ channels | Inhibition | IC50: 9.8 µM | Follicle-enclosed Xenopus oocytes | |

| ATP-sensitive inward rectifier K+ channel 8 (KIR6.1) | Blockade | Not specified | |||

| Receptors | Sigma-1 (σ1) Receptor | Binding | Nanomolar (nM) affinity | Guinea pig brain | [2] |

| Nicotinic Acetylcholine Receptor (nAChR) | Inhibition | Not specified | Rat | ||

| Muscarinic Acetylcholine Receptor (mAChR) | Inhibition | Not specified | Rat | ||

| Cellular Processes | Autophagy | Disruption (blockade of autophagosome-lysosome fusion) | 2-20 µM | Primary rat hepatocytes | |

| Apoptosis (in HT-29 colon adenocarcinoma cells) | Induction | Time- and dose-dependent | HT-29 cells | ||

| Transmembrane Calcium Influx | Inhibition | Not specified | |||

| Platelet Thromboxane Synthesis | Inhibition | Not specified | Human platelets | ||

| Endothelial Prostacyclin Production | Stimulation | Threshold: 20 µM | Rabbit aorta, cultured endothelial cells | [3] |

Detailed Off-Target Effects and Experimental Protocols

Modulation of Ion Channels

Proadifen has been demonstrated to directly interact with and modulate the activity of specific ion channels, an effect independent of its canonical CYP inhibitory function.

Proadifen inhibits glibenclamide-sensitive K+ currents, with a reported IC50 of 9.8 µM in follicle-enclosed Xenopus oocytes. This suggests a direct interaction with ATP-sensitive potassium channels.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after collagenase treatment.

-

Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution. The membrane potential is clamped at a holding potential of -80 mV using a two-electrode voltage-clamp amplifier.

-

Drug Application: To elicit K-ATP currents, a channel opener such as cromakalim is applied. Once a stable baseline current is established, increasing concentrations of Proadifen are co-applied with the channel opener.

-

Data Analysis: The inhibition of the K-ATP current by Proadifen is measured as the percentage decrease in current amplitude compared to the control (cromakalim alone). The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Caption: Proadifen's inhibition of K-ATP channels.

Interaction with Neurotransmitter Receptors

Beyond its effects on ion channels, Proadifen also interacts with key neurotransmitter receptors, potentially altering neuronal signaling.

Proadifen inhibits the binding of selective sigma-1 receptor ligands with nanomolar affinity in guinea pig brain homogenates, suggesting it is a high-affinity ligand for this receptor.[2]

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptors

-

Membrane Preparation: Guinea pig brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.

-

Binding Assay: Membrane homogenates are incubated with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine or [3H]dextromethorphan) in the presence of varying concentrations of Proadifen.

-

Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled sigma-1 ligand) from the total binding. The Ki value for Proadifen is calculated from the IC50 value using the Cheng-Prusoff equation.

Proadifen has been shown to inhibit both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors in rats. The precise binding affinities and mechanisms of inhibition require further elucidation.

Disruption of Autophagy

A significant off-target effect of Proadifen is the disruption of the autophagic process at the late stages.

In primary rat hepatocytes, Proadifen at concentrations of 2-20 µM leads to the accumulation of microtubule-associated protein light chain 3-II (LC3-II) and the autophagy substrate p62/SQSTM1. This is attributed to the inhibition of the fusion between autophagosomes and lysosomes, thereby blocking autophagic flux.

Experimental Protocol: Monitoring Autophagic Flux

-

Cell Culture and Treatment: Primary rat hepatocytes are cultured and treated with Proadifen (2-20 µM) for various time points (e.g., 1, 4, 24 hours). A positive control for autophagy induction (e.g., starvation) and a late-stage autophagy inhibitor (e.g., chloroquine) are included.

-

Western Blot Analysis: Cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membrane is probed with primary antibodies against LC3 and p62/SQSTM1, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using chemiluminescence. An increase in the LC3-II/LC3-I ratio and p62 levels in the presence of Proadifen indicates a blockage of autophagic flux.

-

Immunofluorescence Microscopy: Cells are grown on coverslips, treated as described above, and then fixed and permeabilized. Cells are incubated with an anti-LC3 antibody, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. An increase in the number of LC3 puncta per cell following Proadifen treatment is indicative of autophagosome accumulation.

Caption: Proadifen's disruption of the autophagic pathway.

Lysosomotropic Properties and Effects on Cholesterol Homeostasis

Proadifen is a lipophilic weak base, a characteristic that predisposes it to accumulate in acidic cellular compartments like lysosomes, a phenomenon known as lysosomotropism. This sequestration can lead to downstream consequences, including the disruption of cholesterol homeostasis.

As a lysosomotropic agent, Proadifen can cross the lysosomal membrane in its neutral form and become protonated and trapped within the acidic lumen. This can lead to an increase in lysosomal pH and interference with lysosomal enzyme function.

Experimental Protocol: Measurement of Lysosomal pH

-

Cell Loading with pH-Sensitive Dye: Cultured cells are incubated with a ratiometric pH-sensitive fluorescent dye that accumulates in lysosomes, such as LysoSensor Yellow/Blue DND-160.

-

Fluorescence Microscopy: Live-cell imaging is performed using a fluorescence microscope equipped with excitation and emission filters appropriate for the chosen dye.

-

Proadifen Treatment: A baseline reading of lysosomal pH is taken, and then cells are treated with Proadifen. Changes in the fluorescence emission ratio are monitored over time.

-

Calibration and Data Analysis: A calibration curve is generated by equilibrating the intralysosomal pH with the extracellular pH using a protonophore like nigericin in buffers of known pH. The fluorescence ratios from the experimental cells are then converted to pH values using this calibration curve.

The accumulation of Proadifen in lysosomes can interfere with the intricate cellular machinery that governs cholesterol trafficking and metabolism. While direct quantitative data on Proadifen's impact on cholesterol levels is limited, its lysosomotropic nature and interaction with sigma receptors, which are implicated in cholesterol transport, suggest a potential for disruption.

Experimental Protocol: Filipin Staining for Unesterified Cholesterol

-

Cell Culture and Treatment: Cells are cultured on coverslips and treated with Proadifen for a specified duration.

-

Fixation and Staining: Cells are fixed with paraformaldehyde and then stained with filipin, a fluorescent compound that specifically binds to unesterified cholesterol.

-

Fluorescence Microscopy: The intracellular distribution and intensity of filipin fluorescence are visualized using a fluorescence microscope. An accumulation of filipin staining, particularly in perinuclear vesicles, would indicate a disruption in cholesterol trafficking.

Caption: Lysosomotropic action of Proadifen.

Modulation of Neuronal Excitability

In vivo and ex vivo studies have revealed that Proadifen can alter the firing rates of various neuronal populations, an effect likely mediated by a combination of its off-target activities.

Proadifen has been shown to inhibit the excitability of serotonin (5-HT) neurons in the dorsal raphe nucleus. Conversely, it enhances the excitability of noradrenaline neurons in the locus coeruleus and reduces the excitability of dopamine neurons in the ventral tegmental area. These effects may be secondary to its inhibition of glucocorticoid metabolism, leading to altered corticosterone levels.

Experimental Protocol: In Vivo Extracellular Single-Unit Recording

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest (e.g., dorsal raphe nucleus).

-

Electrode Placement: A glass microelectrode is lowered into the target nucleus to record the extracellular action potentials of individual neurons.

-

Drug Administration: A baseline firing rate of an identified neuron is recorded. Proadifen is then administered systemically (e.g., intraperitoneally), and changes in the neuron's firing rate are continuously monitored.

-

Data Analysis: The firing rate (spikes per second) is calculated before and after drug administration. Statistical analysis is performed to determine the significance of any observed changes.

Conclusion

Proadifen (SKF-525A) is a pharmacologically promiscuous compound with a range of off-target effects that can significantly influence experimental outcomes in cellular models. Beyond its well-established role as a potent inhibitor of cytochrome P450 enzymes, Proadifen interacts with ion channels, neurotransmitter receptors, and fundamental cellular processes such as autophagy and lysosomal function. Researchers utilizing Proadifen should be cognizant of these off-target activities and consider their potential impact on the biological system under investigation. When possible, the use of more selective inhibitors or alternative experimental approaches, such as genetic knockdown or knockout of specific CYP enzymes, should be considered to validate findings obtained with Proadifen. This guide serves as a resource to foster a more critical and informed use of this classical but complex pharmacological tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SKF 525-A and cytochrome P-450 ligands inhibit with high affinity the binding of [3H]dextromethorphan and sigma ligands to guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of vascular prostacyclin by SKF 525-A (proadifen) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of Proadifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadifen, also known as SKF-525A, is a compound of significant interest in pharmacological research primarily due to its potent and non-selective inhibition of cytochrome P450 (CYP) enzymes. This inhibitory action has profound effects on the metabolism of a wide array of xenobiotics and endogenous compounds, making Proadifen a valuable tool in drug metabolism studies and a subject of investigation for its own therapeutic potential and toxicological profile. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Proadifen, including its absorption, distribution, metabolism, and excretion (ADME), with a focus on experimental methodologies and the signaling pathways it influences.

Pharmacokinetic Profile of Proadifen

While Proadifen has been extensively studied for its effects on the pharmacokinetics of other drugs, detailed quantitative data on its own pharmacokinetic parameters in publicly available literature is scarce. The following tables are provided as a template for such data, though they remain largely unpopulated due to the lack of specific experimental values for Cmax, Tmax, AUC, and bioavailability.

Table 1: In Vivo Pharmacokinetic Parameters of Proadifen in Rats

| Parameter | Value | Route of Administration | Dosage | Reference |

| Cmax (Peak Plasma Concentration) | Data not available | |||

| Tmax (Time to Peak Concentration) | Data not available | |||

| AUC (Area Under the Curve) | Data not available | |||

| t½ (Half-life) | Data not available | |||

| Oral Bioavailability | Data not available |

Table 2: In Vitro Metabolism of Proadifen

| System | Parameter | Value | Reference |

| Human Liver Microsomes | Metabolite | 2-ethylaminoethyl-2,2-diphenylvalerate (SKF-8742) | [1] |

| Enzymes Involved | Cytochrome P450 (primarily CYP3A subfamily) | [1] | |

| Reaction Type | Oxidative N-deethylation | [1] |

Core Experimental Protocols

The study of Proadifen's pharmacokinetics involves a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Liver Microsomes

This protocol outlines the procedure to assess the metabolic stability and identify the metabolites of Proadifen using liver microsomes.

1. Materials and Reagents:

-

Proadifen hydrochloride

-

Pooled human or rat liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (for LC-MS/MS analysis)

2. Incubation Procedure:

-

Prepare a stock solution of Proadifen in a suitable solvent (e.g., DMSO, methanol).

-

In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration typically 0.5-1 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.

-

Add the Proadifen working solution to the microsomal suspension to achieve the desired final concentration (e.g., 1-10 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

3. Analytical Method:

-

Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the remaining Proadifen and the formation of its metabolites.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of Proadifen in rats.

1. Animals:

-

Male Sprague-Dawley or Wistar rats (specific pathogen-free).

-

Acclimatize animals for at least one week before the experiment.

-

Fast animals overnight before dosing, with free access to water.

2. Dosing and Sample Collection:

-

Prepare the dosing formulation of Proadifen (e.g., dissolved in saline or a suitable vehicle for oral or intravenous administration).

-

Administer a single dose of Proadifen to the rats via the desired route (e.g., oral gavage or intravenous injection).

-

Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

3. Sample Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Proadifen in rat plasma.

-

Process plasma samples (e.g., protein precipitation or liquid-liquid extraction) before analysis.

4. Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.

Signaling Pathways Influenced by Proadifen

Proadifen's primary mechanism of action, the inhibition of CYP enzymes, leads to significant alterations in various signaling pathways that rely on these enzymes for the synthesis and metabolism of key signaling molecules.

Impact on Steroidogenesis

CYP enzymes are crucial for multiple steps in the synthesis of steroid hormones from cholesterol. By inhibiting these enzymes, Proadifen can disrupt the normal production of glucocorticoids, mineralocorticoids, and sex steroids.

Influence on Neurotransmitter Metabolism

The metabolism of several neurotransmitters, particularly monoamines, is influenced by CYP enzymes. Proadifen's inhibition of these enzymes can alter the balance of neurotransmitters in the central nervous system, leading to various physiological and behavioral effects.

Conclusion and Future Directions

Proadifen remains a cornerstone tool for in vitro and in vivo drug metabolism research due to its robust inhibition of cytochrome P450 enzymes. This guide has provided an overview of its known pharmacokinetic properties, detailed experimental protocols for its study, and visualized its impact on critical signaling pathways.

A significant knowledge gap persists regarding the specific quantitative pharmacokinetic parameters of Proadifen itself. Future research should focus on conducting comprehensive ADME studies to determine its Cmax, Tmax, AUC, elimination half-life, and oral bioavailability. Such data would not only enhance its utility as a research tool but also provide a more complete understanding of its own pharmacological and toxicological profile. Furthermore, elucidating the precise contribution of individual CYP isozymes to its metabolism and the full spectrum of its off-target effects will be crucial for its continued application in drug development and physiological research.

References

Proadifen (SKF-525A) in Toxicology Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proadifen, also known as SKF-525A, is a classical and potent, non-selective inhibitor of cytochrome P450 (CYP450) enzymes.[1] This property makes it an invaluable tool in toxicology and pharmacology for elucidating the role of metabolic activation or detoxification in the biological effects of xenobiotics. By modulating the metabolic fate of a compound, Proadifen helps researchers determine whether the parent molecule or its metabolites are responsible for its toxic or therapeutic effects. This guide provides an in-depth overview of Proadifen's mechanism of action, its application in toxicology studies, detailed experimental protocols, and quantitative data to support study design.

Core Mechanism of Action

Proadifen's primary role in toxicological research stems from its ability to inhibit a broad spectrum of CYP450 enzymes. These enzymes are crucial for Phase I metabolism, which typically involves the oxidation, reduction, or hydrolysis of foreign compounds, preparing them for subsequent metabolic phases and excretion.

Proadifen acts as a non-competitive inhibitor, meaning it binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic activity.[2] It has been shown to inhibit several key human CYP450 isoforms, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A, with minimal impact on CYP1A2, CYP2A6, and CYP2E1.[3] This broad-spectrum inhibition allows for a general assessment of the involvement of these major drug-metabolizing enzymes.

Beyond CYP450 inhibition, Proadifen has been documented to have other biological effects, including the inhibition of neuronal nitric oxide synthase (NOS) and the disruption of autophagy in hepatocytes.[1][4] Researchers should be cognizant of these additional effects when interpreting study results, as they may contribute to the overall toxicological profile.

Applications in Toxicology

The principal application of Proadifen in toxicology is to differentiate between the toxicity of a parent compound and its metabolites. There are two primary scenarios in which Proadifen is employed:

-

Potentiation of Toxicity: If a xenobiotic is primarily detoxified by CYP450 enzymes, co-administration with Proadifen will lead to an increase in the systemic exposure and half-life of the parent compound, thereby potentiating its toxicity.

-

Attenuation of Toxicity: Conversely, if a xenobiotic requires metabolic activation by CYP450 enzymes to exert its toxic effects (a process known as bioactivation), pretreatment with Proadifen will decrease the formation of toxic metabolites, leading to an attenuation of toxicity. A classic example of this is with carbon tetrachloride (CCl4), which is metabolized by CYP450 to the highly reactive trichloromethyl radical.[5][6]

Quantitative Data on Proadifen's Effects

The following tables summarize quantitative data from various studies demonstrating the impact of Proadifen on metabolism and biological endpoints.

Table 1: In Vitro Inhibition of Metabolic Activity

| Parameter | Substrate/System | Proadifen Concentration | Effect |

| IC50 | Cytochrome P450 | 19 µM | 50% inhibition of general CYP450 activity.[2] |

| Half-life | N,N-dimethyltryptamine (DMT) in liver microsomes | 10 mM | 2.1-fold increase in DMT half-life.[2] |

| Metabolite Formation | Acridone formation in rat hepatic cytosolic fraction | 8 µM | 50% inhibition.[2] |

Table 2: In Vivo Modulation of Pharmacological and Toxicological Endpoints

| Endpoint | Test Compound | Animal Model | Proadifen Pre-treatment Dose | Observed Effect |

| Sleeping Time | Hexobarbital | Mice | 40 mg/kg i.p. | Significant prolongation of sleeping time. |

| Paralysis Time | Zoxazolamine | Mice | Not specified | Prolongation of paralysis time.[7] |

| Hepatotoxicity | Carbon Tetrachloride | Rats | Not specified | Therapeutic use to prevent liver injury.[5][8] |

Experimental Protocols

The following are generalized protocols for conducting in vitro and in vivo toxicology studies using Proadifen. Researchers should adapt these protocols to their specific test compounds and experimental goals.

In Vitro CYP450 Inhibition Assay (IC50 Determination)

This protocol outlines a method for determining the concentration of Proadifen required to inhibit 50% of the activity of a specific CYP450 isoform using human liver microsomes.

-

Materials:

-

Human liver microsomes (HLM)

-

Proadifen hydrochloride

-

CYP450 isoform-specific substrate (e.g., midazolam for CYP3A4)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Prepare a stock solution of Proadifen in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the Proadifen stock solution to create a range of concentrations.

-

In a microplate, pre-incubate HLM with the various concentrations of Proadifen in phosphate buffer for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the metabolic reaction by adding the isoform-specific substrate and the NADPH regenerating system.

-

Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the amount of metabolite formed using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each Proadifen concentration relative to a vehicle control.

-

Determine the IC50 value by plotting percent inhibition against Proadifen concentration and fitting the data to a suitable sigmoidal dose-response curve.

-

In Vivo Acute Toxicity Study in Rodents

This protocol describes a general procedure to assess whether Proadifen alters the acute toxicity of a test compound in a rodent model.

-

Animals:

-

Male or female mice or rats of a specified strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Animals should be acclimated for at least one week before the study.

-

-

Experimental Design:

-

Group 1 (Vehicle Control): Administer the vehicle for Proadifen followed by the vehicle for the test compound.

-

Group 2 (Test Compound Alone): Administer the vehicle for Proadifen followed by the test compound at a specific dose.

-

Group 3 (Proadifen Control): Administer Proadifen followed by the vehicle for the test compound.

-

Group 4 (Proadifen + Test Compound): Administer Proadifen followed by the test compound at the same dose as Group 2.

-

-

Procedure:

-

Administer Proadifen (e.g., 25-50 mg/kg) or its vehicle via intraperitoneal (i.p.) injection.

-

After a specified pre-treatment time (typically 30-60 minutes), administer the test compound or its vehicle via the intended route of exposure (e.g., oral gavage, i.p. injection).

-

Observe the animals for clinical signs of toxicity at regular intervals for a predetermined period (e.g., up to 14 days).

-

Record mortality, body weight changes, and any observable signs of toxicity.

-

At the end of the study, perform a gross necropsy.

-

Collect blood for clinical chemistry analysis (e.g., liver enzymes like ALT and AST) and organs for histopathological examination.

-

-

Data Analysis:

-

Compare the incidence and severity of toxicity, mortality rates, body weight changes, and clinical and histopathological findings between Group 2 and Group 4 to determine if Proadifen potentiated or attenuated the toxicity of the test compound.

-

Visualizing Proadifen's Role: Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts related to Proadifen's use in toxicology.

Caption: Proadifen's inhibitory effect on CYP450 enzymes.

Caption: In vivo experimental workflow using Proadifen.

Caption: Inhibition of CCl4 bioactivation by Proadifen.

Conclusion

Proadifen (SKF-525A) remains a cornerstone tool in experimental toxicology and drug development. Its well-characterized ability to inhibit a wide range of cytochrome P450 enzymes provides a straightforward and effective method for investigating the metabolic fate of xenobiotics. By carefully designing and executing studies that incorporate Proadifen, researchers can gain critical insights into whether a compound's biological activity is inherent or a consequence of its metabolic transformation. The data and protocols presented in this guide offer a solid foundation for scientists to leverage Proadifen in their research, ultimately contributing to a more thorough understanding of the mechanisms of toxicity and the development of safer chemical entities.

References

- 1. Proadifen - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Diethylaminoethyl-2,2-diphenylvalerate-HCl (SKF525A) revisited: comparative cytochrome P450 inhibition in human liver microsomes by SKF525A, its metabolites, and SKF-acid and SKF-alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbon tetrachloride hepatotoxicity: an example of lethal cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the carcinogenicity of carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Factors influencing the hexobarbital sleeping time and zoxazolamine paralysis time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbon tetrachloride hepatotoxicity: an example of lethal cleavage [hero.epa.gov]

Proadifen: An In-depth Technical Guide for Studying Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract